Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate
Description
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
YLSRTAQOYCSREH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Boc-Protected Amino Cyclohexanecarboxylic Acid
A pivotal step involves preparing 3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid derivatives, often as cis/trans mixtures, which are subsequently separated or converted to the desired isomer.
One effective method reported in patent CN108602758B describes a one-pot process for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with a trans ratio exceeding 75%. The Boc protection is introduced by reacting the amino acid intermediate with di-tert-butyl dicarbonate (Boc anhydride) in acetone at room temperature for 20 hours. The reaction progress is monitored by TLC using a solvent system of dichloromethane/methanol/ammonia (35/5/1 v/v/v), with detection by KMnO4 and ninhydrin staining. After filtration and extraction steps, the Boc-protected product is isolated with yields around 70% and purity near 92%.
Esterification to Methyl Ester
The methyl esterification is achieved by reacting the Boc-protected amino acid with methyl bromide in the presence of potassium carbonate (K2CO3) as a base in acetone solvent. The reaction is typically conducted at 60°C for 3 hours, followed by cooling to room temperature and further stirring at -10°C to precipitate the product. The precipitate is purified by washing with acetone and extraction with citric acid and dichloromethane. This method yields the methyl ester derivative with high purity (>99%) and moderate yield (~62%).
Enzymatic and Asymmetric Resolution Approaches
To obtain enantiomerically pure compounds, enzymatic resolution has been explored. According to a study published by the American Chemical Society, asymmetric resolution using (R)-1-phenylethylamine allows isolation of the (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid enantiomer. Screening of 96 enzymes identified cholesterol esterase from Candida cylindracea as highly stereoselective, achieving >99% enantiomeric excess in substrate and product at 50% conversion. This enzymatic approach offers a scalable, stereoselective alternative to classical resolution or chiral synthesis.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Boc protection | Boc anhydride, acetone, rt, 20 h | ~70 | ~92 | TLC monitoring, filtration, extraction |
| Methyl esterification | Methyl bromide, K2CO3, acetone, 60°C, 3 h; cooling | ~62 | >99 | Precipitation at -10°C, washing, extraction |
| Enzymatic resolution (optional) | (R)-1-phenylethylamine; cholesterol esterase enzyme | N/A | >99 ee | Provides enantiomerically pure cis isomer |
Industrial and Process Development Notes
Industrial synthesis may utilize continuous flow microreactor systems to improve efficiency and sustainability during Boc protection and esterification steps. Flow chemistry allows precise control over reaction parameters, reducing reaction times and improving yields compared to batch processes. Additionally, one-pot syntheses integrating amination and Boc protection have been patented to streamline production and enhance trans-isomer selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates . These intermediates can then interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring Modifications
(a) Methyl 3-[5-(tert-Butoxycarbonylamino)-2-oxo-cyclohexyl]propanoate (Compound 38, )
- Structural Differences: The Boc-protected amino group is located at the 5-position of a cyclohexanone ring (2-oxo-cyclohexyl), and the ester is a propanoate rather than a direct methyl carboxylate.
- The propanoate chain may increase flexibility compared to the target compound’s methyl carboxylate, affecting binding interactions in biological systems .
(b) cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid ()
- The carboxylic acid functionality enhances solubility in polar solvents but requires protection for further synthetic steps .
(c) Methyl cis-4-(Boc-amino)cyclohexanecarboxylate (YC-1394, )
- Structural Differences: The Boc-amino group is at the 4-position of the cyclohexane ring.
- Implications : Substituent position affects stereoelectronic properties. The 4-position may lead to different diastereomer ratios in synthesis or distinct interactions in chiral environments compared to the 3-position in the target compound .
Ring Size and Functional Group Variations
(a) Methyl cis-3-(tert-Butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate (JS-3293, )
- Structural Differences : Cyclobutane replaces cyclohexane, and a methoxy group is present at the 1-position.
- The methoxy group adds polarity, which may enhance solubility but reduce metabolic stability .
(b) Methyl 3-(Azetidin-3-yl)cyclohexanecarboxylate Hydrochloride ()
- Structural Differences : The Boc group is replaced with an azetidine (4-membered amine ring), and the compound exists as a hydrochloride salt.
- Implications : The protonated azetidine enhances water solubility but eliminates the Boc group’s protective role, making the amine prone to undesired reactions unless stabilized .
Simplified Analogs
Methyl Cyclohexanecarboxylate ()
- Structural Differences: Lacks both the Boc group and aminomethyl substituent.
- Implications : The absence of functional groups simplifies the molecule, reducing steric hindrance and hydrophobicity. This analog is primarily used as a flavoring agent due to its fruity odor, contrasting with the target compound’s role as a synthetic intermediate .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate, a compound with the CAS number 208705-97-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is represented by the following molecular formula:
- Molecular Formula : C₁₃H₂₃N₁O₄
- Molecular Weight : 257.33 g/mol
- IUPAC Name : (1R,3S)-3-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid
The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines.
1. Antimicrobial Activity
Research has indicated that compounds containing the tert-butoxycarbonyl group exhibit various degrees of antimicrobial activity. In a study focusing on related compounds, it was found that certain derivatives displayed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The activity was assessed using standard disk diffusion methods, where the zone of inhibition was measured.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Bacillus subtilis | 12 |
| This compound | TBD |
2. Enzyme Inhibition Studies
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous cellular processes including metabolism and cell survival.
In vitro assays demonstrated that this compound exhibits competitive inhibition with an IC50 value in the low micromolar range. Comparative studies with known inhibitors indicated that modifications to the Boc group can significantly affect potency.
Table 2: GSK-3β Inhibition Data
| Compound Name | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Staurosporine | 0.01 | Competitive |
| This compound | ~5 | Competitive |
3. Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using various cell lines including HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells). The results indicated that at concentrations below 10 µM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile for further development.
Table 3: Cytotoxicity Results
| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 1 | 95 | 92 |
| 10 | 90 | 88 |
| 50 | 70 | 65 |
Case Studies and Research Findings
A recent dissertation highlighted the development of a screening assay for compounds targeting virulence factors in bacterial infections. This compound was included in a panel of compounds tested for their ability to inhibit type III secretion systems in pathogens such as Escherichia coli. The compound exhibited moderate inhibition at higher concentrations, indicating its potential as a lead compound for further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
